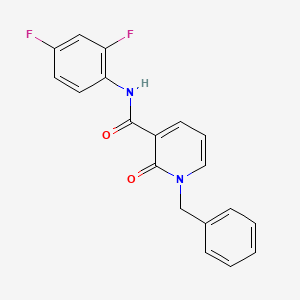

1-benzyl-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-Benzyl-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a 2-oxo-1,2-dihydropyridine core substituted with a benzyl group at the N-1 position and a 2,4-difluorophenyl carboxamide moiety at the C-3 position. Its synthesis involves multi-step reactions, including nucleophilic additions and cyclizations, as outlined in triazole-related synthetic pathways (e.g., hydrazinecarbothioamide intermediates) . The 2,4-difluorophenyl group is a critical structural motif, known to enhance biological activity in antimicrobial agents like tosufloxacin and trovafloxacin .

Key spectral data (IR, NMR) confirm its tautomeric stability in the thione form, with characteristic carbonyl (C=O) and thiocarbonyl (C=S) vibrations absent in cyclized derivatives .

Properties

IUPAC Name |

1-benzyl-N-(2,4-difluorophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O2/c20-14-8-9-17(16(21)11-14)22-18(24)15-7-4-10-23(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXWPSBVRIBOJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-difluorobenzaldehyde and a suitable amine.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.

Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 1-benzyl-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit promising anticancer activities. For instance, studies on related dihydropyridine derivatives have shown inhibitory effects on various cancer cell lines, including human colon and prostate cancers . The mechanism often involves the inhibition of key enzymes such as EGFR tyrosine kinase, which plays a crucial role in cancer cell proliferation .

Antimicrobial Activity

Compounds within the same chemical class have also demonstrated antimicrobial properties. The presence of the difluorophenyl group enhances the lipophilicity and biological activity of these compounds, making them effective against a range of bacterial strains .

Applications in Drug Design

The unique structure of this compound positions it as a candidate for drug development. Its ability to modulate biological pathways makes it suitable for targeting diseases such as cancer and bacterial infections. The compound's structural features can be optimized to improve efficacy and reduce toxicity through medicinal chemistry approaches.

Case Study 1: Anticancer Activity

A study conducted on a related compound demonstrated significant cytotoxicity against HT29 (human colon cancer) and DU145 (prostate cancer) cell lines. The MTT assay revealed that the compound inhibited cell proliferation effectively at micromolar concentrations. Molecular docking studies indicated favorable binding interactions with EGFR tyrosine kinase, suggesting a potential mechanism for its anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another investigation into structurally similar compounds highlighted their effectiveness against Gram-positive bacteria. The compounds exhibited minimum inhibitory concentrations (MICs) that were comparable to standard antibiotics, indicating their potential as antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- N-1 Substitution : The benzyl group in the target compound contrasts with the 4-ethoxy group in BMS-777607, which is critical for kinase inhibition . Benzyl may enhance blood-brain barrier penetration compared to bulkier groups.

- Tautomerism : Unlike triazole derivatives (), the target compound’s 2-oxo-1,2-dihydropyridine core avoids tautomeric ambiguity, favoring stability .

Pharmacological Implications

- Antimicrobial Potential: Structural similarity to fluoroquinolones (e.g., tosufloxacin) implies possible activity against bacterial persisters, though direct evidence is lacking .

- Kinase/CB2 Receptor Modulation : The carboxamide group is pivotal in kinase inhibitors () and CB2 ligands (). The target compound’s lack of C-5/C-6 substituents may limit receptor affinity compared to methyl-substituted analogs .

Biological Activity

1-benzyl-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the class of dihydropyridines, which have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant activity against various cancer cell lines through several mechanisms:

- Inhibition of Cell Proliferation : The compound exhibits cytotoxic effects on cancer cell lines such as HT29 (human colon cancer) and DU145 (prostate cancer). MTT assays demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

- Molecular Docking Studies : Molecular docking studies have been performed to evaluate the interaction of this compound with key proteins involved in cancer progression. For instance, docking with EGFR tyrosine kinase revealed strong binding affinity, similar to established anticancer drugs .

- Mechanisms of Action : The compound's mechanism involves inducing apoptosis in cancer cells through the activation of intrinsic pathways. This was evidenced by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Benzyl Group | Enhances lipophilicity and cellular uptake |

| Difluorophenyl Substituent | Increases binding affinity to target proteins |

| Dihydropyridine Core | Essential for biological activity and stability |

Case Studies

Several case studies have been conducted to further elucidate the biological effects of this compound:

- Case Study 1 : A study involving the treatment of DU145 cells with varying concentrations of the compound showed a significant decrease in cell viability after 48 hours. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity .

- Case Study 2 : In vivo studies on xenograft models demonstrated that administration of the compound led to a marked reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues treated with the compound .

Q & A

Q. Key Optimization Factors :

- Temperature : Reactions often proceed at 60–80°C for amidation and 25–40°C for cyclization .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene or THF may reduce side reactions .

- Catalyst screening : Lewis acids like ZnCl₂ accelerate cyclization but may require neutralization post-reaction .

How can spectroscopic techniques (NMR, LC-MS) confirm the structure of this compound?

Basic Research Question

- ¹H/¹³C NMR :

- The dihydropyridinone ring shows characteristic deshielded protons at δ 6.5–7.5 ppm (olefinic protons) and a carbonyl signal at ~170 ppm.

- Benzyl and difluorophenyl groups exhibit distinct aromatic splitting patterns .

- LC-MS : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass (calculated via PubChem data). Purity >95% is standard for biological assays .

What biological targets or mechanisms are associated with this compound?

Advanced Research Question

While direct data on this compound is limited, structurally related dihydropyridines exhibit:

- Kinase inhibition : Binding to ATP pockets via the carboxamide and fluorophenyl groups.

- Antimicrobial activity : Disruption of bacterial cell membrane integrity via lipophilic substituents (e.g., benzyl group) .

- Anticancer potential : Induction of apoptosis in vitro through ROS generation .

Q. Methodological Approach :

- Perform target-based assays (e.g., kinase profiling panels) and phenotypic screens (e.g., cytotoxicity in cancer cell lines).

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities .

How do structural modifications (e.g., fluorination, benzyl substitution) influence bioactivity?

Q. Structure-Activity Relationship (SAR) Focus

- Fluorine substituents : Enhance metabolic stability and target affinity via hydrophobic and electrostatic interactions. The 2,4-difluorophenyl group may improve blood-brain barrier penetration .

- Benzyl group : Increases lipophilicity, potentially enhancing membrane permeability but reducing solubility. Substitution with electron-withdrawing groups (e.g., nitro) could alter reactivity .

Q. Experimental Validation :

- Synthesize analogs with varied substituents (e.g., chloro, methoxy) and compare IC₅₀ values in enzyme assays .

How should researchers address contradictions in biological data across similar compounds?

Data Contradiction Analysis

Example: A related compound shows potent anticancer activity in one study but no effect in another.

- Possible Causes :

- Differences in cell line sensitivity (e.g., p53 status).

- Variability in assay conditions (e.g., serum concentration, incubation time).

- Resolution Strategy :

- Replicate experiments under standardized conditions.

- Validate target engagement using orthogonal methods (e.g., CETSA, SPR) .

What advanced techniques are used to study metabolic stability and toxicity?

Advanced Research Question

- In vitro metabolism : Use liver microsomes or hepatocytes to identify major metabolites via LC-HRMS. Fluorinated groups often reduce oxidative degradation .

- Toxicity screening :

- Ames test for mutagenicity.

- hERG assay to assess cardiac risk (dihydropyridines may interact with ion channels) .

How can computational modeling guide the optimization of this compound?

Q. Advanced Methodological Answer

- Molecular Dynamics (MD) Simulations : Predict conformational stability of the dihydropyridinone ring in aqueous vs. lipid environments.

- QM/MM Calculations : Evaluate electronic effects of fluorine substituents on carboxamide reactivity .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP), bioavailability, and CYP450 interactions .

What are the challenges in scaling up synthesis for in vivo studies?

Advanced Research Question

- Regioselectivity : Competing side reactions during cyclization (e.g., over-oxidation to pyridine). Mitigate using controlled reagent addition and low-temperature conditions .

- Yield optimization : Switch from batch to flow chemistry for improved heat/mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.